(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a tert-butyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Esterification: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the piperidine ring.
Scientific Research Applications
®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and are essential in biological systems.
Uniqueness
®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific combination of the piperidine ring, pyridin-2-ylmethyl group, and tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLPXWROXDKQD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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